molecular formula C12H20O B8414716 3-Cyclohexyl-1-cyclopropylpropan-1-one

3-Cyclohexyl-1-cyclopropylpropan-1-one

Cat. No.: B8414716
M. Wt: 180.29 g/mol
InChI Key: JJKYDFAOBXGAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-1-cyclopropylpropan-1-one is a ketone derivative characterized by a propan-1-one backbone substituted with a cyclohexyl group at the third carbon and a cyclopropyl group at the first carbon.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-cyclohexyl-1-cyclopropylpropan-1-one

InChI

InChI=1S/C12H20O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h10-11H,1-9H2

InChI Key

JJKYDFAOBXGAOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one

This compound replaces the cyclohexyl group in the target molecule with a 3-chlorophenyl substituent. Both compounds share the cyclopropyl-propanone core, but the chlorophenyl substituent may reduce steric hindrance while increasing polarity .

2-(Isopropylamino)-2-(3-Methoxyphenyl)cyclohexan-1-one (MXiPr)

MXiPr features a cyclohexanone ring substituted with an isopropylamino group and a methoxyphenyl group. Unlike 3-Cyclohexyl-1-cyclopropylpropan-1-one, MXiPr includes hydrogen-bonding capabilities (via the amino group) and enhanced solubility due to the methoxy substituent.

1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)

Its chloroethyl groups and nitrosourea functionalization confer alkylating activity, contrasting with the ketone-based core of the target compound. However, both BCNU and this compound rely on lipophilic substituents for biodistribution .

Physicochemical Properties

Compound Key Substituents LogP (Estimated) Solubility Reactivity Considerations
This compound Cyclohexyl, Cyclopropyl ~4.5 (High) Low (hydrophobic) Strained cyclopropane may enhance reactivity
3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one Chlorophenyl, Cyclopropyl ~3.8 (Moderate) Low Aromatic ring stabilizes charge, less steric bulk
MXiPr Methoxyphenyl, Isopropylamino ~2.5 (Moderate) Moderate (polar) Hydrogen bonding via amino group
BCNU Chloroethyl, Nitrosourea ~2.0 (Moderate) Low Alkylating activity via nitrosourea

Research Findings and Implications

Lipophilicity and BBB Penetration: BCNU’s efficacy against intracerebral tumors is attributed to its lipophilicity, a property shared with this compound due to its cyclohexyl group.

Substituent Effects : Replacing cyclohexyl with chlorophenyl reduces steric bulk but increases polarity, which may improve solubility at the expense of membrane permeability .

Reactivity: The cyclopropane ring in the target compound may undergo ring-opening reactions under physiological conditions, a consideration absent in MXiPr’s cyclohexanone structure .

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